Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate
Overview
Description
Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate is a complex organic compound with a unique tricyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the oxo and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized tricyclic compounds, while reduction may produce more saturated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures .
Scientific Research Applications
Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, the compound may inhibit an enzyme by binding to its active site, thereby blocking its activity and affecting downstream processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate include other tricyclic molecules with oxo and carboxylate functional groups. Examples include:
- Methyl 11-oxo-5,6,7,8,9,10-hexahydro-6,9-methanobenzo[8]annulene-2-carboxylate
- This compound derivatives with different substituents .
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure and the presence of both oxo and carboxylate functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 13-oxotricyclo[8.2.1.03,8]trideca-3(8),4,6-triene-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-18-15(17)12-5-2-9-6-10-3-4-11(14(10)16)7-13(9)8-12/h2,5,8,10-11H,3-4,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQBYYODTLQHRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CC3CCC(C2)C3=O)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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